molecular formula C19H22Cl2N2O B14716009 Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride CAS No. 22662-35-7

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride

Cat. No.: B14716009
CAS No.: 22662-35-7
M. Wt: 365.3 g/mol
InChI Key: QCQDHILNLCIICZ-UHFFFAOYSA-N
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Description

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that belongs to the class of aromatic ketones. It is characterized by the presence of a propiophenone core structure substituted with a piperazine ring and an ortho-chlorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride typically involves the reaction of propiophenone with 1-(o-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include hydrochloric acid, which helps in the formation of the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The use of advanced techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

22662-35-7

Molecular Formula

C19H22Cl2N2O

Molecular Weight

365.3 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-5-9-18(17)22-14-12-21(13-15-22)11-10-19(23)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H

InChI Key

QCQDHILNLCIICZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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